Methyl 5-chloro-2-ethoxypyridine-4-carboxylate

Vue d'ensemble

Description

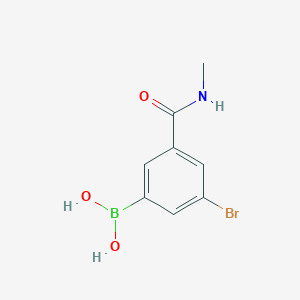

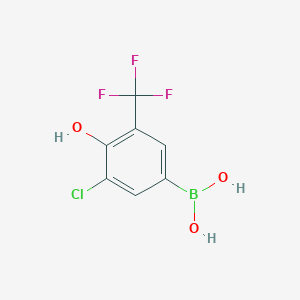

“Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” is a chemical compound with the CAS Number: 2056110-54-2 . It has a molecular weight of 215.64 and its IUPAC name is methyl 5-chloro-2-ethoxyisonicotinate .

Molecular Structure Analysis

The InChI code of “Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” is1S/C9H10ClNO3/c1-3-14-8-4-6 (9 (12)13-2)7 (10)5-11-8/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-ethoxypyridine-4-carboxylate” has a molecular weight of 215.64 . It’s recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Relay Catalysis and Synthesis of Complex Compounds

A study by Galenko et al. (2015) highlights the use of a binary catalytic system involving FeCl2/Et3N for the synthesis of complex organic compounds. This process involved the use of pyridinium ylides, leading to the synthesis of methyl 4-piperidinopyrrole-2-carboxylates and related salts (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Synthesis of Dopamine and Serotonin Receptor Antagonists

Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of compounds that act as antagonists for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. This synthesis involved reactions with various compounds, including methyl 2,6-difluoropyridine-3-carboxylate and sodium methoxide (Hirokawa, Horikawa, & Kato, 2000).

Ring Expansion in Organic Synthesis

Bullock, Carter, Gregory, and Shields (1972) explored the preparation and rearrangement of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, leading to derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, demonstrating a method for ring expansion in organic synthesis (Bullock, Carter, Gregory, & Shields, 1972).

NMR Analysis in Structural Verification

A study by Irvine, Cooper, and Thornburgh (2008) used NMR analysis for structural verification of hydroxytrichloropicolinic acids. This study highlights the use of methylated and decarboxylated derivatives of chloropyridines in structural problem-solving (Irvine, Cooper, & Thornburgh, 2008).

Synthesis of Gastric-Acid Inhibiting Compounds

Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a crucial building block for gastric-acid inhibiting compounds. This process includes steps such as condensation, hydrogenolysis, and substitution reactions (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Propriétés

IUPAC Name |

methyl 5-chloro-2-ethoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJBCITVRSADCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189995 | |

| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-ethoxypyridine-4-carboxylate | |

CAS RN |

2056110-54-2 | |

| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.